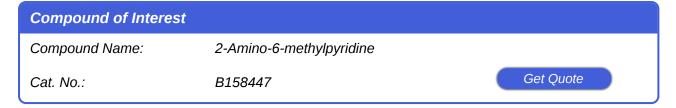


In-Depth Technical Guide to the Crystal Structure of 2-Amino-6-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of **2-Amino-6-methylpyridine**, a versatile building block in the synthesis of pharmaceuticals and other functional materials. The document details the experimental procedures for its synthesis, crystallization, and subsequent structure determination by single-crystal X-ray diffraction, presenting the key crystallographic data in a clear, tabular format.

Core Crystallographic Data

The crystal structure of **2-Amino-6-methylpyridine** has been determined and the data deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 886321. The associated publication can be found in Acta Crystallographica Section E, E68, o2897. The following tables summarize the key quantitative data from this crystallographic analysis.

Crystal Data and Structure Refinement



Parameter	Value
Empirical Formula	C ₆ H ₈ N ₂
Formula Weight	108.14
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P21/n
Unit Cell Dimensions	
a	7.933(3) Å
b	5.958(2) Å
С	12.894(5) Å
α	90°
β	98.78(3)°
У	90°
Volume	601.7(4) Å ³
Z	4
Calculated Density	1.194 Mg/m³
Absorption Coefficient	0.076 mm ⁻¹
F(000)	232
Refinement Details	
R-factor (R1)	0.045
wR2	0.128
Goodness-of-fit (S)	1.04



Selected Bond Lengths

Bond	Length (Å)
N1 - C2	1.350(2)
N1 - C6	1.345(2)
N2 - C2	1.362(2)
C2 - C3	1.421(2)
C3 - C4	1.370(3)
C4 - C5	1.385(3)
C5 - C6	1.381(2)
C6 - C7	1.496(3)

Selected Bond Angles

Atoms	Angle (°)
C6 - N1 - C2	117.8(1)
N1 - C2 - N2	117.9(1)
N1 - C2 - C3	122.3(1)
N2 - C2 - C3	119.8(1)
C4 - C3 - C2	118.4(2)
C3 - C4 - C5	119.5(2)
C6 - C5 - C4	118.8(2)
N1 - C6 - C5	123.2(2)
N1 - C6 - C7	116.5(2)
C5 - C6 - C7	120.3(2)

Experimental Protocols



The following sections detail the methodologies for the synthesis, crystallization, and crystal structure determination of **2-Amino-6-methylpyridine**.

Synthesis of 2-Amino-6-methylpyridine

A common and effective method for the synthesis of **2-Amino-6-methylpyridine** is through the amination of 2-methylpyridine.

Materials:

- 2-methylpyridine
- Sodium amide (NaNH₂)
- · Anhydrous xylene
- · Liquid ammonia
- Ferric nitrate (catalyst)

Procedure:

- In a reaction vessel equipped with a stirrer and a reflux condenser, liquid ammonia is introduced, followed by a catalytic amount of ferric nitrate.
- Small pieces of metallic sodium are slowly added in batches while stirring to form sodium amide in situ.
- After the formation of sodium amide is complete, anhydrous xylene is added, and the ammonia is carefully evaporated.
- The temperature of the reaction mixture is raised to approximately 120°C.
- 2-methylpyridine is then added dropwise to the stirred suspension of sodium amide in xylene.
- The reaction is maintained at a reflux temperature of 124-129°C for approximately 10 hours.



- After the reaction is complete, the mixture is cooled, and water is slowly added to hydrolyze
 the excess sodium amide.
- The xylene layer is separated, and the xylene is removed by distillation.
- The crude **2-Amino-6-methylpyridine** is then purified by vacuum distillation, collecting the fraction at 90-120°C (at 1.33-2.67 kPa).

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation from a suitable solvent.

Materials:

- Purified 2-Amino-6-methylpyridine
- Acetone (or other suitable solvent like a mixture of dichloromethane and petroleum ether)

Procedure:

- A saturated or near-saturated solution of 2-Amino-6-methylpyridine is prepared in acetone at room temperature.
- The solution is filtered to remove any particulate matter.
- The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.
- The vial is left undisturbed in a location free from vibrations and significant temperature fluctuations.
- Over a period of several days to a week, as the solvent slowly evaporates, single crystals of
 2-Amino-6-methylpyridine will form.

X-ray Data Collection and Structure Determination

The determination of the crystal structure involves the following key steps:



Procedure:

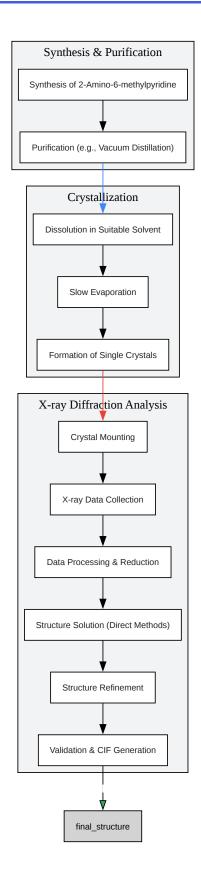
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected over a range of crystal orientations.
- Data Reduction: The raw diffraction data are processed to correct for various experimental factors, and the intensities of the reflections are extracted.
- Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
- Structure Refinement: The atomic positions and other structural parameters are refined using full-matrix least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.
- Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like **2-Amino-6-methylpyridine**.





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Experimental workflow for the crystal structure analysis.



 To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure of 2-Amino-6-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158447#crystal-structure-analysis-of-2-amino-6-methylpyridine]

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